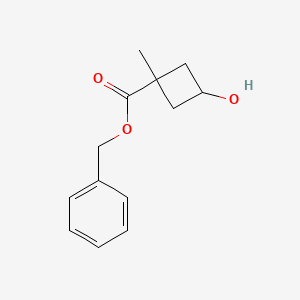
Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3. It is a colorless liquid at room temperature and is known for its unique cyclobutane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate typically involves the reaction of benzyl alcohol with 3-hydroxy-1-methylcyclobutane-1-carboxylic acid. The reaction is often catalyzed by an acid or base to facilitate esterification. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-oxo-1-methylcyclobutane-1-carboxylate or Benzyl 3-carboxy-1-methylcyclobutane-1-carboxylate.
Reduction: Benzyl 3-hydroxy-1-methylcyclobutanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
- Benzyl 3-hydroxy-1-ethylcyclobutane-1-carboxylate
- Benzyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate
Uniqueness
Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its reactivity and potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-13(7-11(14)8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3 |
Clave InChI |
GVOITKQMPJGTHC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


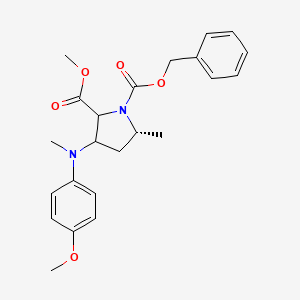
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
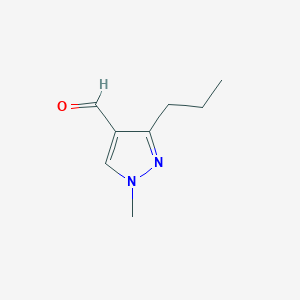
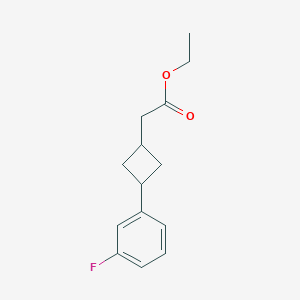
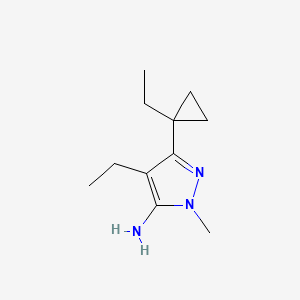
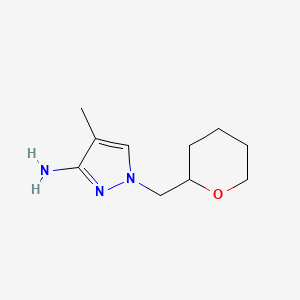
![3-[(3-Methylbut-3-en-1-yl)oxy]azetidine](/img/structure/B13319472.png)

![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)


![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
